Technical Guide: 8-Fluoro-5-azaspiro[2.5]octane in Drug Discovery
Technical Guide: 8-Fluoro-5-azaspiro[2.5]octane in Drug Discovery
Abstract
The 8-Fluoro-5-azaspiro[2.5]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry, offering a strategic bioisostere for substituted piperidines and morpholines. By integrating a spiro-cyclopropyl moiety with a fluorinated piperidine ring, this structure provides unique conformational rigidity, modulated basicity, and enhanced metabolic stability. This guide details the structural properties, synthetic pathways, and medicinal utility of this scaffold, designed for researchers optimizing lead compounds in oncology (e.g., KRAS inhibitors) and CNS indications.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Numbering
The systematic numbering of the 5-azaspiro[2.5]octane system is critical for accurate functionalization. The spiro-carbon is designated as position 3 , connecting the cyclopropane ring (positions 1, 2) to the piperidine ring (positions 4–8).
-
IUPAC Name: 8-Fluoro-5-azaspiro[2.5]octane
-
CAS Number (HCl salt): 1797157-33-5 (Parent amine)
-
Molecular Formula: C₇H₁₂FN
-
Molecular Weight: 129.18 g/mol
Structural Topology:
-
Position 5 (Nitrogen): The secondary amine handle for diversification (e.g., amide coupling, reductive amination).
-
Position 3 (Spiro Junction): A quaternary carbon that locks the piperidine ring into a specific chair-like conformation, reducing entropic penalty upon binding.
-
Position 8 (Fluorine): Located adjacent to the spiro-center. This strategic placement creates a gauche effect with the ring nitrogen or adjacent carbons, influencing the ring pucker and reducing the pKa of the amine via inductive withdrawal.
Physicochemical Properties
The incorporation of the fluorine atom and the spiro-cyclopropyl group alters the physicochemical profile significantly compared to the parent piperidine.
| Property | Parent Piperidine | 5-Azaspiro[2.5]octane | 8-Fluoro-5-azaspiro[2.5]octane | Impact |
| LogP | 0.84 | ~1.2 | ~1.4 | Fluorine increases lipophilicity; Spiro ring adds hydrophobic bulk. |
| pKa (Conj. Acid) | ~11.0 | ~10.5 | ~8.8 - 9.2 | Fluorine's inductive effect ( |
| tPSA | 12.0 Ų | 12.0 Ų | 12.0 Ų | Polar surface area remains constant, maintaining membrane permeability. |
| Fsp³ Character | 1.0 | 1.0 | 1.0 | High 3D complexity; escapes "flatland" of aromatic-rich leads. |
Synthetic Methodology
The synthesis of 8-fluoro-5-azaspiro[2.5]octane is typically achieved via a functional group transformation of the commercially available ketone intermediate, tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 143306-64-3).
Retrosynthetic Analysis
The 8-fluoro moiety is introduced via nucleophilic fluorination of an alcohol precursor, which is generated from the corresponding ketone.
Detailed Experimental Protocol
Step 1: Reduction of the Ketone
-
Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).
-
Precursor: tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate.
-
Procedure:
-
Dissolve the ketone (1.0 eq) in anhydrous MeOH at 0°C.
-
Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Quench: Add saturated NH₄Cl solution. Extract with EtOAc.
-
Result: Yields tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate as a mixture of diastereomers.
-
Step 2: Deoxofluorination
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM under N₂ atmosphere. Cool to -78°C.[1]
-
Add DAST (1.2 eq) dropwise. Caution: Exothermic.
-
Stir at -78°C for 1 hour, then allow to warm to RT overnight.
-
Quench: Pour slowly into saturated NaHCO₃ solution (gas evolution).
-
Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the fluorinated product.
-
Note: This step typically proceeds with inversion of configuration if a single diastereomer of alcohol is used.
-
Step 3: N-Boc Deprotection
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the N-Boc protected fluoride in DCM.
-
Add TFA (10 eq) at 0°C. Stir for 2 hours.
-
Concentrate in vacuo.
-
Isolation: The product is obtained as the trifluoroacetate or hydrochloride salt.
-
Synthesis Flowchart (Graphviz)
Caption: Synthetic route from commercial 8-oxo precursor to the final 8-fluoro scaffold utilizing nucleophilic fluorination logic.
Medicinal Chemistry Applications
Conformational Restriction & Vector Analysis
The spiro[2.5]octane system is a "conformational lock." Unlike a flexible piperidine ring which flips between chair and boat forms, the spiro-cyclopropyl group at C3 creates significant steric strain that favors a specific chair conformation.
-
Benefit: Pre-organizes the molecule for binding, reducing the entropic cost (
) of ligand-protein interaction. -
Vector: The C8-Fluorine bond vector is directed axially or equatorially depending on the diastereomer, allowing precise probing of hydrophobic pockets in the target protein (e.g., KRAS G12C switch II pocket).
Metabolic Stability
The C8 position in standard piperidines is often a site of metabolic liability (oxidative metabolism by CYP450s).
-
Mechanism: Replacing a C-H bond with a C-F bond blocks hydroxylation due to the strength of the C-F bond (~116 kcal/mol vs ~99 kcal/mol for C-H).
-
Outcome: Extends the half-life (
) and reduces clearance ( ) of the drug candidate.
Bioisosterism Logic
This scaffold acts as a bioisostere for:
-
3,3-Dimethylpiperidine: Similar steric bulk but with different electronic properties.
-
Morpholine: The fluorine lowers the amine pKa to a similar range as morpholine (~8.3), reducing the risk of hERG channel inhibition often associated with highly basic amines, while avoiding the potential metabolic liability of the morpholine oxygen.
Logical Relationship Diagram
Caption: Mechanistic impact of the 8-fluoro-5-azaspiro scaffold on key drug-like properties.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75420329, 5-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link]
- Burkhard, J. A., et al. (2010).Synthesis and Structural Analysis of a New Class of Azaspiro[2.5]octanes. Organic Letters, 12(9), 1944–1947.
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic insight on Fluorine pKa effects).
-
WIPO (2021). Process for the Preparation of Azaspiro[2.5]octane Derivatives. WO/2021/191062. Retrieved from [Link]
